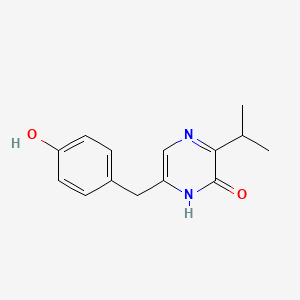
3-Formyl Tyrosol α-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Formyl Tyrosol α-Acetate is a biochemical used for proteomics research . It has a molecular formula of C11H12O4 and a molecular weight of 208.21 .
Synthesis Analysis
The synthesis of 3-Formyl Tyrosol α-Acetate involves reaction conditions with triethylamine and magnesium chloride at 80 degrees . A study also suggests that protein engineering of the rate-limiting enzyme in the tyrosol synthesis cascade provides an industrial-scale platform for the biocatalytic production of tyrosol .Molecular Structure Analysis
The molecular structure of 3-Formyl Tyrosol α-Acetate is available as a 2D Mol file . It has a molecular formula of C11H12O4 .Chemical Reactions Analysis
The synthesis of 3-Formyl Tyrosol α-Acetate from Formaldehyde and 4-(2-ACETOXY-ETHYL)PHENOL has been reported . The catalytic oxidation of Tyr was performed in the presence of hydrogen peroxide with the assistance of montmorillonite KSF .Future Directions
The future directions of 3-Formyl Tyrosol α-Acetate research could involve further exploration of its synthesis methods and potential applications. For instance, protein engineering of the rate-limiting enzyme in the tyrosol synthesis cascade could provide an industrial-scale platform for the biocatalytic production of tyrosol .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 3-Formyl Tyrosol α-Acetate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Tyrosol", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Methanol", "Chloroform", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Acetylation of Tyrosol with Acetic Anhydride and Sodium Acetate in Chloroform", "Step 2: Reduction of Acetylated Tyrosol with Sodium Borohydride in Methanol", "Step 3: Oxidation of Reduced Tyrosol with Hydrogen Peroxide in Sulfuric Acid", "Step 4: Formylation of Oxidized Tyrosol with Formaldehyde in Sodium Hydroxide", "Step 5: Acetylation of Formyl Tyrosol with Acetic Anhydride in Chloroform" ] } | |
CAS RN |
150994-00-6 |
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.213 |
IUPAC Name |
2-(3-formyl-4-hydroxyphenyl)ethyl acetate |
InChI |
InChI=1S/C11H12O4/c1-8(13)15-5-4-9-2-3-11(14)10(6-9)7-12/h2-3,6-7,14H,4-5H2,1H3 |
InChI Key |
UGXGVBSEIHOICJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC1=CC(=C(C=C1)O)C=O |
synonyms |
5-[2-(Acetyloxy)ethyl]-2-hydroxy-benzaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



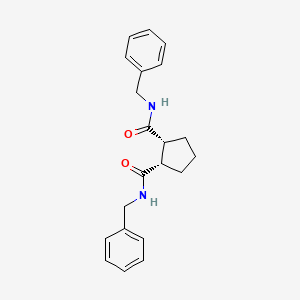
![(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590438.png)
![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)
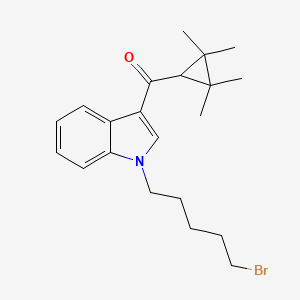
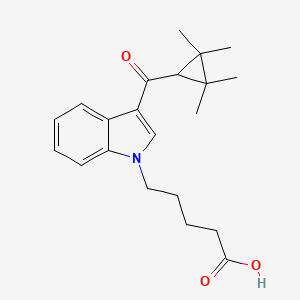
![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)
![4-[(3-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B590446.png)
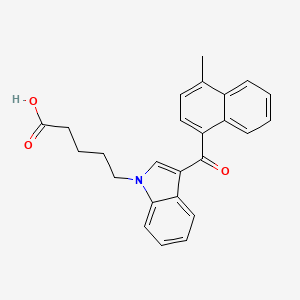
![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)
